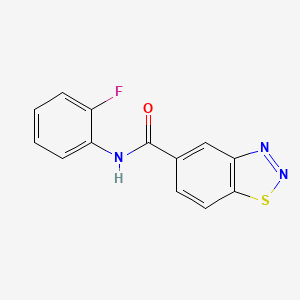

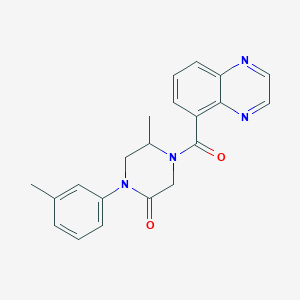

2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-4-(4-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various methodologies, including condensation reactions, cycloaddition, and catalytic processes. One approach involves the synthesis of pyrazolo[3,4-d]pyrimidin-7(6H)-ones, utilizing catalytic InCl3 to facilitate the condensation of o-aminobenzamides with aromatic aldehydes, yielding compounds with potential applications in medicinal chemistry due to their anti-proliferative properties (Mulakayala et al., 2012). Another method involves the use of palladium-catalyzed C−C coupling for the synthesis of pyrazolo[3,4-d]pyrimidine analogues, highlighting the versatility of this compound's synthesis (Taylor & Patel, 1992).

Molecular Structure Analysis

The molecular structure is characterized by its pyrazolone and pyrimidine rings, which are crucial for its chemical reactivity and interactions. Studies on related compounds, such as the complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol with phenols, have shown that these molecules form stable complexes due to a system of intermolecular N···H–O hydrogen bonds, indicating the importance of the molecular structure in determining its stability and reactivity (Erkin et al., 2017).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitutions and cycloadditions, leading to a wide range of derivatives with diverse biological activities. For instance, the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition of N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-ones showcases the chemical versatility of this class of compounds (Rahmouni et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points and stability, are influenced by the compound's structural features. The study on the complexes with phenols highlighted the high-temperature stability of these compounds, attributed to their specific molecular interactions (Erkin et al., 2017).

Chemical Properties Analysis

Chemically, this compound and its derivatives exhibit a range of activities, including antibacterial and anticancer properties, largely due to their ability to interact with biological targets. The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated significant antitumor activity against specific cancer cell lines, illustrating the potential medicinal applications of these compounds (Abdellatif et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-[(4-methylphenyl)methyl]-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-11-5-7-15(8-6-11)10-16-14(4)21-22(17(16)23)18-19-12(2)9-13(3)20-18/h5-9,16H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWUSXDQKVQCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2C(=NN(C2=O)C3=NC(=CC(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591073.png)

![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B5591081.png)

![(1S*,5R*)-3-methyl-6-{5-[(phenylthio)methyl]-2-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5591089.png)

![N-benzyl-4-{[benzyl(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5591092.png)

![2-{1-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5591119.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide](/img/structure/B5591120.png)

![6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5591126.png)

![2-[(3-iodo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5591134.png)

![N,N-dimethyl-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5591143.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5591157.png)